molecular formula C12H7I2N B1661987 3,6-Diiodo-9H-carbazole CAS No. 57103-02-3

3,6-Diiodo-9H-carbazole

Cat. No. B1661987
CAS RN: 57103-02-3
M. Wt: 419 g/mol
InChI Key: PECAOKZHORDWAI-UHFFFAOYSA-N
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Description

3,6-Diiodo-9H-carbazole is a member of carbazoles . It has a molecular formula of C12H7I2N and a molecular weight of 419.00 g/mol . The IUPAC name for this compound is 3,6-diiodo-9H-carbazole .


Molecular Structure Analysis

The tricyclic aromatic ring system of 3,6-Diiodo-9H-carbazole is essentially planar . The two iodine atoms are marginally out of plane, with the carbon-iodine bonds angled at 3.9 and 1.1 degrees with respect to the planes of their respective benzene rings .


Chemical Reactions Analysis

Carbazole derivatives, including 3,6-Diiodo-9H-carbazole, have been studied for their useful chemical and electronic characteristics . They are known for their good charge carrier injection and transfer characteristics, electroluminescence, and thermally activated delayed fluorescence .


Physical And Chemical Properties Analysis

3,6-Diiodo-9H-carbazole has a molecular weight of 419.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 418.86679 g/mol . The topological polar surface area is 15.8 Ų .

Scientific Research Applications

Polymer Chemistry Applications

  • Polymer Synthesis : Iraqi and Wataru (2004) explored the synthesis of poly(9-alkyl-9H-carbazole-3,6-diyl)s, using palladium-catalyzed cross-coupling reactions. They examined the effects of different alkyl group substituents and halogen elements on the polymerization process. These polymers were analyzed for their physical properties through spectroscopic, thermal gravimetric, and electrochemical studies (Iraqi & Wataru, 2004).

Structural Chemistry Applications

  • Structural and Spectroscopic Studies : Radula-Janik et al. (2016) conducted the first study on the crystal and molecular structure of 3,6-diiodo-9-ethyl-9H-carbazole. They employed experimental X-ray and C chemical shift studies alongside advanced theoretical calculations. This research helped in understanding the changes in ring aromatic character and provided insights into the structure and NMR parameters of the compound (Radula-Janik et al., 2016).

Material Science Applications

  • Electrochemical Polymers : Oguztürk et al. (2015) synthesized new conjugated polymers based on carbazole and furan units. They investigated the optical and electrochemical properties of these polymers, which showed potential for various applications in material science due to their electrochromic behavior and band gap values (Oguztürk et al., 2015).

  • Polymer Solar Cells : Lee et al. (2014) synthesized a series of polymers containing various ratios of 3,6-carbazole for use in polymer solar cells. They found that incorporating an appropriate amount of 3,6-carbazole units improved intermolecular charge transport and affected nongeminated recombination in bulk heterojunction-polymer solar cells (Lee et al., 2014).

Organic Chemistry Applications

  • Organic Synthesis : Weseliński et al. (2014) developed a catalytic, high-yielding procedure for synthesizing 9H-carbazole-3,6-dicarbonitrile, which can be further hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid. These compounds are versatile organic building blocks with potential applications in medicinal and supramolecular chemistry (Weseliński et al., 2014).
  • Electrophosphorescence in OLEDs : Deng et al. (2013) designed and synthesized small molecular compounds based on carbazole for use as host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These materials showcased excellent performance, highlighting the utility of carbazole derivatives in electrophosphorescent applications (Deng et al., 2013).

  • Synthesis of Antibacterial and Antioxidative Derivatives : Dabrovolskas et al. (2020) synthesized several carbazole derivatives and evaluated their antibacterial and antioxidative activities. Their findings revealed the potential of these derivatives for pharmacological applications (Dabrovolskas et al., 2020).

  • Characterization of Oxidation Products : Waldau et al. (2009) characterized new oxidation products of 9H-carbazole by using biphenyl-utilizing bacteria. This study provided insights into the metabolic pathways and potential applications of carbazole derivatives in biotransformation processes (Waldau et al., 2009).

Future Directions

Carbazole-based materials, including 3,6-Diiodo-9H-carbazole, have been studied extensively for their potential applications in the field of lighting and display technologies . They are particularly promising in the development of OLEDs . There is a strong demand to improve the performance and lifetime of these devices for lighting technologies .

properties

IUPAC Name

3,6-diiodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECAOKZHORDWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389437
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diiodo-9H-carbazole

CAS RN

57103-02-3
Record name 3,6-Diiodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diiodo-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
K Radula-Janik, T Kupka, K Ejsmont, Z Daszkiewicz… - Structural Chemistry, 2016 - Springer
The first report on crystal and molecular structure of 3,6-diiodo-9-ethyl-9H-carbazole is presented. Experimental room-temperature X-ray and 13 C chemical shift studies were supported …
Number of citations: 12 link.springer.com
K Radula-Janik, T Kupka, K Ejsmont, Z Daszkiewicz… - Structural Chemistry, 2015 - Springer
A combined experimental and theoretical study has been performed on 9-benzyl-3,6-diiodo-9H-carbazole. Experimental X-ray (100.0 K) and room-temperature 13 C nuclear magnetic …
Number of citations: 18 link.springer.com
A Iraqi, I Wataru - Journal of Polymer Science Part A: Polymer …, 2004 - Wiley Online Library
An investigation into the preparation of poly(9‐alkyl‐9H‐carbazole‐3,6‐diyl)s with palladium catalyzed cross‐coupling reactions of 3‐halo‐6‐halomagnesio‐9‐alkyl‐9H‐carbazoles, …
Number of citations: 69 onlinelibrary.wiley.com
G Krucaite, D Tavgeniene, JV Grazulevicius… - Dyes and …, 2014 - Elsevier
Phenyl, naphthyl or biphenyl disubstituted 9-alkylcarbazoles were synthesized by a multi-step synthetic rout. The materials were examined by various techniques including …
Number of citations: 39 www.sciencedirect.com
YZ Xie, JY Jin, GD Jin - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C12H7I2N, the tricyclic aromatic ring system is essentially planar, with an rms deviation of 0.0272 Å. The two I atoms are marginally out of plane, with the C—I …
Number of citations: 5 scripts.iucr.org
K Dabrovolskas, I Jonuškienė, S Sutkuvienė… - Chemija, 2020 - lmaleidykla.lt
Seven compounds were synthesized by known methods, and their antibacterial activity was evaluated against Bacillus subtilis and Escherichia coli using a disk diffusion method. …
Number of citations: 7 www.lmaleidykla.lt
MS Naykode, VT Humne… - The Journal of Organic …, 2015 - ACS Publications
An efficient regioselective iodination of the Fischer–Borsche ring has been achieved using molecular iodine, in a one-pot synthesis. The acid-, metal-, and oxidant-free conditions of the …
Number of citations: 30 pubs.acs.org
S Lengvinaite, JV Grazulevicius, V Jankauskas… - Synthetic metals, 2007 - Elsevier
Several oxetane-functionalized aromatic amines have been synthesized by the multi-step synthetic rout. Full characterization of their structure by nuclear magnetic resonance and mass …
Number of citations: 22 www.sciencedirect.com
AM Catargiu, T Ivan, L Vacareanu, M Grigoras - Rev Roum Chim, 2013 - revroum.lew.ro
Two branched carbazole-based polymers having arylene-and arylenevinylene-type structure respectively, were synthesized by copper-or palladium-catalyzed self-polycondensation of …
Number of citations: 2 revroum.lew.ro
S Grigalevicius, L Ma, G Qian, Z Xie… - Macromolecular …, 2007 - Wiley Online Library
New carbazole‐based copolymers, which contain various concentrations of 9‐alkyl‐3,6‐carbazole fragments in the main chain connected via alkylene spacers, have been synthesized …
Number of citations: 36 onlinelibrary.wiley.com

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